molecular formula C19H19BrN2O4S2 B2657168 3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid CAS No. 618077-03-5

3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2657168
CAS No.: 618077-03-5
M. Wt: 483.4
InChI Key: OWMLLUFPBUVIOH-NXVVXOECSA-N
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Description

Historical Context and Development of Indole-Thiazolidinone Research

The exploration of thiazolidinones began in the early 20th century, with initial studies focusing on their synthetic accessibility and structural versatility. By the 1980s, researchers recognized the potential of thiazolidinones as bioactive scaffolds, particularly in antimicrobial and anti-inflammatory applications. The incorporation of indole motifs emerged later, driven by the need to enhance pharmacokinetic properties and target specificity. Indole’s prevalence in natural products, such as tryptophan-derived alkaloids, made it an attractive candidate for hybridization.

A landmark study in 2015 demonstrated that indole-thiazolidinone hybrids exhibited dual antitubercular and anticancer activities, with compound 6b showing sub-micromolar efficacy against colon cancer cells. Subsequent work in 2019 highlighted the role of thiazolidinone-indole conjugates in combating trypanosomiasis, achieving submicromolar IC~50~ values against Trypanosoma brucei strains. These discoveries underscored the therapeutic potential of hybrid systems, paving the way for structurally complex derivatives like the title compound.

Significance in Medicinal Chemistry and Drug Discovery

Indole-thiazolidinone hybrids occupy a unique niche in drug discovery due to their multimodal mechanisms of action. The title compound’s design leverages:

  • Indole’s planar aromaticity : Facilitates intercalation with DNA or enzyme binding pockets.
  • Thiazolidinone’s electrophilic centers : The 4-oxo-2-thioxo group participates in hydrogen bonding and covalent interactions with biological targets.

Recent studies have demonstrated broad-spectrum activity in analogous structures. For example, indole-thiazolidinone conjugates bearing imidazothiadiazole moieties showed potent antitrypanosomal activity (IC~50~: 0.2–0.8 μM) and selectivity indices >50. Similarly, derivatives with piperazine sulfonamide groups exhibited MIC values as low as 0.39 μg/mL against multidrug-resistant Staphylococcus aureus. These findings validate the hybrid pharmacophore approach, which aims to overcome resistance mechanisms through polypharmacology.

Structural Classification and Nomenclature of 4-Oxo-2-Thioxo-1,3-Thiazolidinone Derivatives

The title compound belongs to the 4-thiazolidinone class, characterized by a five-membered ring containing nitrogen, sulfur, and two carbonyl groups. Its IUPAC name can be deconstructed as follows:

Structural Component Description
1,3-Thiazolidin-3-yl Core ring system with nitrogen at position 1 and sulfur at position 3.
4-Oxo-2-thioxo Ketone (C=O) at position 4 and thioketone (C=S) at position 2.
5-(5-Bromo-2-oxo-1-pentylindol) Z-configured indole substituent at position 5, featuring bromine and pentyl groups.
Propanoic acid Carboxylic acid side chain at position 3 of the thiazolidinone ring.

The Z-configuration at the 5-position ensures proper spatial alignment of the indole and thiazolidinone moieties, a critical factor in maintaining biological activity.

Evolution of Hybrid Pharmacophore Concept in Thiazolidinone Chemistry

The hybrid pharmacophore strategy merges distinct bioactive fragments to create multi-target ligands. In the title compound, this is achieved through:

  • Indole-Thiazolidinone Fusion : The indole nucleus contributes to π-π stacking interactions, while the thiazolidinone’s thiocarbonyl group enhances electrophilicity for covalent binding.
  • Side-Chain Functionalization : The propanoic acid moiety improves solubility and enables salt bridge formation with cationic residues in target proteins.

A comparative analysis of hybrid systems reveals structural trends correlated with activity:

Hybrid Type Biological Activity Key Reference
Indole-thiazolidinone Anticancer (GI~50~: 0.1–1 μM)
Thiazole-thiazolidinone Antitrypanosomal (IC~50~: 0.5 μM)
Piperazine-thiazolidinone Antibacterial (MIC: 0.39 μg/mL)

These hybrids exemplify the modularity of thiazolidinone chemistry, where strategic substitutions tune selectivity and potency.

Properties

IUPAC Name

3-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O4S2/c1-2-3-4-8-21-13-6-5-11(20)10-12(13)15(17(21)25)16-18(26)22(19(27)28-16)9-7-14(23)24/h5-6,10H,2-4,7-9H2,1H3,(H,23,24)/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMLLUFPBUVIOH-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-03-5
Record name 3-[(5Z)-5-(5-BROMO-2-OXO-1-PENTYL-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Information

The molecular formula of the compound is C21H25BrN2O2S2C_{21}H_{25}BrN_{2}O_{2}S_{2} with a molecular weight of approximately 480.4 g/mol. The structure features a thiazolidine ring and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives related to the thiazolidine and indole structures exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that the structural components of thiazolidines and indoles are crucial for their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar compounds has also been investigated, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer).

Case Study: Cytotoxicity Evaluation
In vitro studies involving the target compound revealed varying levels of cytotoxicity:

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
TargetHepG241.6
TargetMCF753.5
ControlDoxorubicin0.5

The results indicate that while the compound exhibits moderate cytotoxicity against cancer cells, it remains significantly less toxic than established chemotherapeutics like doxorubicin .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial or cancerous cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division or metabolic pathways in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA strands, disrupting replication processes.

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with variations in substituents, halogenation, and alkyl chain length. Key comparisons are outlined below:

Halogen Substitution
Compound Name Substituent (Indole) Molecular Formula Molecular Weight Key Properties References
Target Compound 5-Bromo C₂₃H₂₄BrN₃O₄S₂ 577.53 g/mol Enhanced electrophilicity due to bromine; potential for halogen bonding
3-[(5Z)-5-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 5-Chloro C₁₄H₉ClN₂O₄S₂ 368.81 g/mol Reduced steric bulk compared to bromine; altered electronic properties
3-{(5Z)-5-[5-Chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 5-Chloro, 1-(2,6-dichlorobenzyl) C₂₃H₁₆Cl₃N₃O₄S₂ 592.89 g/mol Increased lipophilicity; potential for enhanced membrane permeability

Key Findings :

  • Bromine substitution (target compound) may improve binding affinity in hydrophobic pockets compared to chlorine .
Alkyl Chain Modifications
Compound Name Alkyl Chain (Indole N1) Molecular Weight Biological Relevance References
Target Compound Pentyl 577.53 g/mol Longer chain may enhance lipophilicity and cell membrane penetration
3-[(5Z)-5-(5-Bromo-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Butyl 563.49 g/mol Shorter chain reduces steric hindrance; may improve solubility
3-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Methyl 401.43 g/mol Minimal steric bulk; likely higher aqueous solubility

Key Findings :

  • Pentyl and butyl chains (target compound vs. ) balance lipophilicity and solubility, critical for pharmacokinetics .
  • Methyl substitution () simplifies synthesis but may limit target engagement due to reduced hydrophobic interactions .

Q & A

Basic Questions

What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thioxothiazolidinone precursors under acidic conditions. Key steps include:

  • Reagent selection : Use sodium acetate as a base to facilitate cyclocondensation .
  • Reaction conditions : Reflux in acetic acid for 2.5–3 hours ensures high yields (e.g., 83% in analogous thiazolidinone derivatives) .
  • Precipitation and purification : Cooling the reaction mixture induces crystallization, followed by recrystallization from acetic acid to isolate the product .

How can the compound’s structural integrity be validated post-synthesis?

Combine spectroscopic and chromatographic techniques:

  • FT-IR : Confirm carbonyl (1709 cm⁻¹, C=O) and thioxo (1223 cm⁻¹, C=S) groups .
  • NMR : Look for diagnostic signals, such as indole NH (δ 10.77 ppm in DMSO-d₆) and chiral center protons (δ 5.86 ppm) in derivatives .
  • HPLC-MS : Verify purity and molecular ion peaks (e.g., [M+H]⁺ for mass confirmation) .

Advanced Research Questions

How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies may arise from Z/E isomerism in the indole-thiazolidinone conjugate or residual solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Assess dynamic rotational barriers around the C=N bond .
  • Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., compound 13l ) provides unambiguous stereochemical assignment .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra for isomeric forms .

What mechanistic insights explain the reactivity of the thioxothiazolidinone core in this compound?

The thioxothiazolidinone moiety acts as an electron-deficient heterocycle , enabling:

  • Electrophilic substitution : The 5-position undergoes condensation with aldehyde groups via Knoevenagel-like mechanisms .
  • Tautomerization : Thione-thiol tautomerism (C=S ↔ S-H) may influence redox activity in biological assays .
  • Chelation potential : The sulfur and carbonyl groups can coordinate metal ions, relevant for catalytic or inhibitory studies .

How can researchers design experiments to probe the compound’s interaction with biological targets?

Leverage structure-activity relationship (SAR) principles:

  • Substituent variation : Replace the 5-bromoindole group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity .
  • Docking studies : Use the compound’s 3D structure (from crystallography) to simulate interactions with enzymes like tyrosine kinases or PPAR-γ .
  • In vitro assays : Test inhibitory activity against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Methodological Challenges

What strategies improve reproducibility in multi-step syntheses of this compound?

  • Standardized protocols : Adopt reflux times (±10% tolerance) and molar ratios (1:1.1 for aldehyde:thiazolidinone) from validated procedures .
  • Quality control intermediates : Characterize intermediates (e.g., 3-formylindole derivatives) via melting point and TLC before proceeding .
  • Batch documentation : Record solvent lot numbers and humidity levels, as acetic acid hygroscopicity affects reaction kinetics .

How can computational tools enhance the interpretation of heterogeneous reaction outcomes?

  • Reaction pathway simulation : Use COMSOL Multiphysics or Gaussian to model energy barriers for cyclocondensation steps .
  • Machine learning : Train models on historical yield data (e.g., 48–83% in pyrazole-thiazolidinone hybrids) to predict optimal conditions .

Data Interpretation and Theoretical Frameworks

What theoretical frameworks guide the analysis of this compound’s electronic properties?

  • Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in photochemical studies .
  • Hammett substituent constants : Correlate the 5-bromo group’s σₚ value with observed reactivity in nucleophilic environments .

How should researchers contextualize conflicting bioactivity data in literature?

  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., serum concentration, incubation time) .
  • Proteomics profiling : Use SILAC or TMT labeling to identify off-target effects in cell-based studies .

Emerging Research Directions

What advanced characterization techniques are underutilized for this compound?

  • Solid-state NMR : Resolve polymorphic forms impacting solubility .
  • Time-resolved fluorescence : Study aggregation behavior in aqueous buffers .

How can AI-driven platforms accelerate derivative screening?

  • Generative chemistry models : Propose novel analogs with optimized ADMET profiles .
  • High-throughput robotics : Automate parallel synthesis of indole-thiazolidinone libraries .

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